2-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-7-2-3-10-19(16)22(27)23-18-9-6-8-17(15-18)20-11-12-21(25-24-20)26-13-4-5-14-26/h2-3,6-12,15H,4-5,13-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDIFJKPROZSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the construction of the pyridazine ring followed by the introduction of the pyrrolidine moiety and the benzamide group. The reaction conditions often include:
Cyclization Reactions: Formation of the pyridazine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the pyrrolidine ring via nucleophilic substitution reactions.
Amidation: Formation of the benzamide moiety through amidation reactions involving aniline derivatives and acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the efficacy of compounds containing pyridine and pyrrolidine structures in combating bacterial infections. The compound 2-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has been investigated for its antibacterial properties against resistant strains of bacteria.
Case Studies
A study published in Molecules reported that certain pyrrole-based benzamide derivatives showed potent antibacterial activity with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus . These findings support the potential use of this compound as a lead compound for developing new antibacterial agents.
Cancer Therapeutics
The compound's structural features suggest potential applications in oncology, particularly concerning its effects on cancer cell viability and apoptosis.
Targeting Cancer Cells
Research has indicated that similar compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines, including triple-negative breast cancer cells . The presence of the pyrrolidine moiety is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Clinical Implications
In vitro studies have shown that compounds with similar configurations can significantly reduce tumor size and improve survival rates in animal models of cancer . The exploration of this compound in clinical settings could lead to novel therapeutic strategies against aggressive cancer types.
Neuroscience Research
The compound's structural characteristics also indicate potential applications in neuroscience, particularly regarding neuroprotective effects and modulation of neurotransmitter systems.
Neuroprotective Properties
Studies have suggested that pyrrolidine derivatives may exhibit neuroprotective effects by modulating pathways involved in neurodegeneration . This opens avenues for investigating this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Behavioral Studies
Behavioral assessments in animal models have shown that compounds with similar structures can influence cognitive functions and memory retention, indicating their potential role in treating cognitive impairments associated with aging or neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.
Pyridazine Derivatives: Compounds like pyridazinone derivatives, which share the pyridazine ring structure.
Benzamide Derivatives: Other benzamide compounds with varying substituents on the aromatic ring.
Uniqueness
2-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to the specific combination of its functional groups and ring structures, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a benzamide moiety. Its structural characteristics suggest potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 307.4 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing pyrrolidine and pyridazine rings exhibit significant antimicrobial properties. For example, related derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of the pyrrolidine moiety is crucial for enhancing the antibacterial efficacy of these compounds.
Anticancer Properties
Studies have demonstrated that derivatives similar to this compound possess anticancer properties. For instance, certain benzamide derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. It has been suggested that the compound may inhibit tyrosine kinases, which play a pivotal role in signal transduction pathways related to cell growth and differentiation . Inhibition of these pathways can lead to reduced proliferation and increased apoptosis in cancer cells.
Study on Antimicrobial Efficacy
In a comparative study, several pyrrolidine-containing compounds were evaluated for their antimicrobial activity against common pathogens. The results indicated that this compound exhibited superior activity compared to traditional antibiotics such as ciprofloxacin, with lower MIC values .
Evaluation of Anticancer Activity
A recent study assessed the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound induced apoptosis in breast cancer cells through the activation of caspase pathways . This suggests potential for development as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Target Pathogen/Cell Line | MIC/IC50 |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Anticancer | Induction of apoptosis | Breast cancer cells | IC50 ~ 50 nM |
| Kinase inhibition | Blockade of signaling pathways | BCR-ABL expressing cells | IC50 ~ 67 nM |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide?
The synthesis involves multi-step reactions, typically starting with the preparation of pyridazine and benzamide precursors. Key steps include:
- Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the pyrrolidine-substituted pyridazine to the benzamide core .
- Reagent optimization : Catalysts like Pd(PPh₃)₄ or ligands such as XPhos improve coupling efficiency .
- Temperature control : Maintain 80–110°C for amide bond formation to minimize side reactions .
Q. Example Protocol :
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyridazine synthesis | 6-Chloropyridazin-3-amine, pyrrolidine, DIPEA, DMF, 100°C, 12h | 65–75 |
| 2 | Benzamide coupling | 3-Aminophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 8h | 70–80 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions via coupling patterns (e.g., pyrrolidine protons at δ 1.8–2.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 403.2025) .
- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational methods guide reaction design for derivatives of this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to predict transition states for cross-coupling reactions, reducing trial-and-error experimentation .
- Machine learning (ML) : Train models on existing reaction datasets (e.g., ICReDD’s database) to predict optimal solvents/catalysts for novel derivatives .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Accelerated stability studies : Conduct stress testing at 40°C/75% RH (ICH Q1A guidelines) with LC-MS monitoring. Conflicting degradation profiles (e.g., hydrolysis vs. oxidation) can be resolved by:
- Adjusting buffer systems (pH 4–6 enhances stability of the pyrrolidine moiety) .
- Adding antioxidants (0.01% BHT) if radical-mediated degradation dominates .
Q. How can biological target engagement be validated for this compound?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to suspected targets (e.g., kinase domains) with immobilized protein .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation shifts post-treatment .
Q. What methodologies assess pharmacokinetic properties like solubility and metabolic stability?
Q. How can regioselectivity challenges in modifying the pyridazine ring be addressed?
- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control functionalization at the 4-position of pyridazine .
- Protecting group strategies : Temporarily block reactive sites (e.g., Boc protection of pyrrolidine) during synthesis .
Methodological Recommendations
- For contradictory bioactivity data , employ orthogonal assays (e.g., Western blotting alongside cell viability) to distinguish off-target effects .
- Use synchrotron X-ray crystallography to resolve ambiguous NOE signals in NMR for stereochemical assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
